(2Z)-N-acetyl-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide
Description
(2Z)-N-acetyl-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a chromene ring system, an imino group, and a carboxamide group. It has garnered interest in various fields of research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-acetyl-2-(4-chlorophenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c1-11(22)20-17(23)15-10-12-4-2-3-5-16(12)24-18(15)21-14-8-6-13(19)7-9-14/h2-10H,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOBQXAKMXLHBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 4-chloroaniline with 3-formylchromone in the presence of acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-acetyl-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of chromene oxides or quinones.
Reduction: Formation of N-acetyl-2-[(4-chlorophenyl)amino]-2H-chromene-3-carboxamide.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbers or antioxidants.
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-acetyl-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-N-acetyl-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
Uniqueness
(2Z)-N-acetyl-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding or halogen bonding, which can enhance the compound’s binding affinity to its molecular targets.
Biological Activity
(2Z)-N-acetyl-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are recognized for their diverse biological activities and potential therapeutic applications. This compound, characterized by its unique structure, including an acetyl group and a chlorophenyl substituent, has garnered interest for its biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₃ClN₂O₃, with a molecular weight of 340.8 g/mol. The presence of the chlorophenyl group enhances the compound's lipophilicity, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃ClN₂O₃ |
| Molecular Weight | 340.8 g/mol |
| Chemical Class | Chromene Derivative |
| Acetyl Group Presence | Yes |
| Chlorophenyl Group Presence | Yes |
The biological activity of this compound may involve interaction with specific molecular targets within biological systems. The compound is hypothesized to bind to enzymes or receptors that modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Potential Molecular Targets
- Enzymatic Inhibition : The compound may inhibit key enzymes related to disease processes.
- Receptor Modulation : It could interact with specific receptors, influencing cellular responses.
Case Studies and Research Findings
- Anticancer Activity : Analogous compounds in the chromene class have demonstrated cytotoxic effects against cancer cell lines. For instance, studies have shown that certain chromene derivatives inhibit cancer cell proliferation through apoptosis induction.
- Acetylcholinesterase Inhibition : Compounds containing similar structural features have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s. In vitro assays indicated that some derivatives possess significant inhibitory activity against AChE, suggesting potential therapeutic applications for cognitive disorders .
- Antimicrobial Properties : Chromene derivatives have been studied for their antimicrobial effects against various pathogens. For example, certain compounds have shown activity against bacterial strains, indicating their potential use as antibacterial agents.
Research Methodologies
To evaluate the biological activity of this compound, several methodologies can be employed:
- In Vitro Assays : Cell viability assays (e.g., MTT assay) can be used to assess cytotoxicity against cancer cell lines.
- Enzyme Inhibition Studies : AChE inhibition can be measured using spectrophotometric methods to determine IC50 values.
- Molecular Docking Studies : Computational studies can predict binding affinities and interactions with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
